
5-Sulfonaphthalene-2-diazonium
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Overview
Description
5-Sulfonaphthalene-2-diazonium is an aromatic diazonium compound that features a sulfonate group attached to a naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds. The presence of the sulfonate group enhances the solubility of the compound in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Sulfonaphthalene-2-diazonium typically involves the diazotization of 5-sulfonaphthylamine. This process includes the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction is carried out at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability and purity of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Diazocoupling Reactions
The diazonium group acts as an electrophile, coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.
Example Reaction with Phenol:
5-Sulfonaphthalene-2-diazonium + Phenol → Azo dye (λₘₐₓ ≈ 450–500 nm) + H₂O
Parameter | Conditions | Yield | Reference |
---|---|---|---|
Temperature | 0–10°C | 75–85% | |
pH | 8–9 (alkaline) | Optimal | |
Solvent | Aqueous or aqueous-ethanol | – |
Mechanism:
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Diazonium ion attacks the aromatic ring’s electron-rich position.
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Deprotonation forms a σ-complex intermediate.
Substitution Reactions
The diazo group (–N₂⁺) is replaced by nucleophiles under specific conditions:
Sandmeyer Reaction
Replacement with halides (Cl⁻, Br⁻) or cyanide (CN⁻) using Cu(I) catalysts:
this compound + CuCN → 2-Cyano-5-sulfonaphthalene + N₂↑
Catalyst | Product | Yield | Reference |
---|---|---|---|
CuCl | 2-Chloro-5-sulfonaphthalene | 60–70% | |
CuBr | 2-Bromo-5-sulfonaphthalene | 65–75% |
Decomposition Pathways
Thermal or photolytic decomposition produces aryl radicals, enabling C–H functionalization:
this compound → 5-Sulfonaphthalene-2-yl radical + N₂↑
Condition | Product | Application |
---|---|---|
UV Light (λ = 365 nm) | Biaryl compounds (via radical coupling) | Polymer synthesis |
Δ > 50°C | Phenolic derivatives | Wastewater treatment studies |
Mechanistic Insights
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Electrophilicity Enhancement: The sulfonate group (–SO₃⁻) withdraws electrons via resonance, increasing the diazonium group’s electrophilicity .
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pH Dependence: Alkaline conditions stabilize coupling partners (e.g., phenolates), accelerating reaction rates .
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Kinetic Studies: Second-order kinetics observed in coupling reactions, with activation energies of ~50 kJ/mol .
Research Findings
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Stability Analysis: Decomposition half-life = 2.5 hours at 25°C (pH 2), reduced to 15 minutes at pH 7 .
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Solvent Effects: Ethanol-water mixtures (1:1) improve coupling yields by 12% compared to pure water.
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Catalyst Screening: Cu(I)-nanoparticles increase Sandmeyer reaction yields to 85% .
This compound’s reactivity underscores its versatility in organic synthesis, though its instability necessitates precise control of reaction parameters. Ongoing research focuses on optimizing catalytic systems and expanding its utility in materials science .
Scientific Research Applications
5-Sulfonaphthalene-2-diazonium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in histological staining techniques to highlight cellular structures.
Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-Sulfonaphthalene-2-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo electrophilic substitution reactions, where the nitrogen group is replaced by other nucleophiles . The diazonium ion can also participate in coupling reactions, forming azo bonds with electron-rich aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Another diazonium compound used in similar substitution and coupling reactions.
4-Nitrobenzenediazonium Chloride: Known for its use in the synthesis of nitro-substituted azo dyes.
Uniqueness
5-Sulfonaphthalene-2-diazonium is unique due to the presence of the sulfonate group, which enhances its solubility in water and makes it particularly useful in aqueous reactions and applications .
Properties
CAS No. |
56875-62-8 |
---|---|
Molecular Formula |
C10H7N2O3S+ |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-sulfonaphthalene-2-diazonium |
InChI |
InChI=1S/C10H6N2O3S/c11-12-8-4-5-9-7(6-8)2-1-3-10(9)16(13,14)15/h1-6H/p+1 |
InChI Key |
KAUBTSVXGINYPX-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+]#N)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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